ERRα Agonism: Potency Comparison with a Pan-ERR Agonist
2-Tert-butyl-4-(2,3-dimethylbenzimidazol-5-yl)oxyphenol (DS20362725) acts as an estrogen-related receptor alpha (ERRα) agonist. Its potency is quantified by its ability to inhibit the binding between the RIP140 corepressor peptide and the GST-ERRα ligand-binding domain (LBD), with a reported IC50 of 0.6 μM (600 nM) . In comparison, SLU-PP-332, a well-characterized pan-ERR agonist, demonstrates higher potency at ERRα with an EC50 of 98 nM . This difference in potency and likely mechanism of action (binding inhibition vs. direct activation) makes DS20362725 a useful tool for studying ERRα biology at a distinct pharmacological window.
| Evidence Dimension | ERRα Activity (Potency) |
|---|---|
| Target Compound Data | IC50 = 0.6 μM (600 nM) for inhibiting RIP140 corepressor binding |
| Comparator Or Baseline | SLU-PP-332: EC50 = 98 nM for ERRα activation |
| Quantified Difference | DS20362725 is approximately 6-fold less potent in its respective ERRα assay compared to SLU-PP-332's activation assay. |
| Conditions | Target: Inhibition of RIP140 peptide (10 nM) binding to GST-ERRα LBD (1.2 μM) vs. Direct ERRα activation in a cell-based assay |
Why This Matters
This quantified potency difference allows researchers to select DS20362725 for applications requiring a moderate ERRα modulation, which may be more suitable for certain metabolic disease models or to avoid the strong activation effects seen with more potent pan-agonists like SLU-PP-332.
